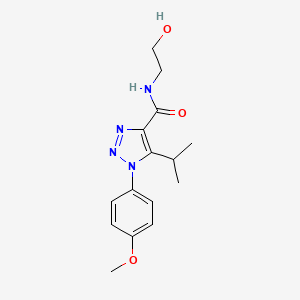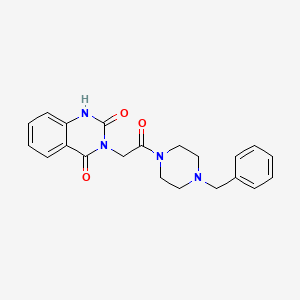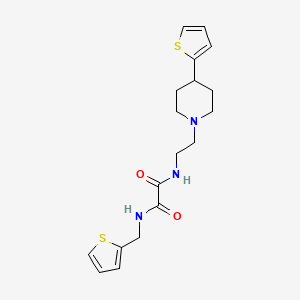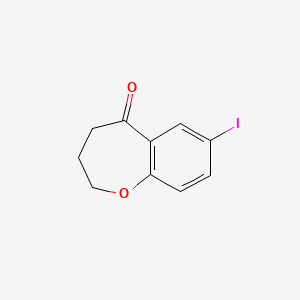
N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on compounds with triazole carboxamide structures, similar to the specified compound, often focuses on the synthesis of novel heterocyclic compounds due to their broad spectrum of biological activities. For example, studies on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one have explored its synthesis, crystal structure, and potential as an enzyme inhibitor, indicating possible applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Corrosion Inhibition
Compounds containing triazole rings, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies have shown high efficiency in preventing corrosion, making them valuable in materials science for protecting industrial materials (Bentiss et al., 2009).
Antimicrobial and Antiviral Activities
The synthesis of triazole derivatives has been a focus due to their antimicrobial and antiviral properties. Research into 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin has shown significant activity against herpes and measles viruses, highlighting the potential of such compounds in developing new antiviral drugs (Revankar et al., 1981).
Fluorescence and Photophysical Properties
N-2-Aryl-1,2,3-Triazoles have been synthesized and studied for their blue emitting fluorescence properties, suggesting applications in organic light-emitting diodes (OLEDs) and other electronic devices. These compounds' photophysical properties have been thoroughly analyzed, indicating their potential use in developing new materials for electronic and optical applications (Padalkar et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antidepressant-like action . Therefore, it’s plausible that this compound may also target neurotransmitter systems involved in mood regulation, such as the serotonin or dopamine systems.
Mode of Action
It’s possible that this compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity and leading to changes in cellular function .
Biochemical Pathways
Given its potential antidepressant-like action, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .
Result of Action
Based on the potential antidepressant-like action of similar compounds, it may result in increased levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10(2)14-13(15(21)16-8-9-20)17-18-19(14)11-4-6-12(22-3)7-5-11/h4-7,10,20H,8-9H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJVMCCTGNXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

